![molecular formula C17H19FN2O4S2 B2363940 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide CAS No. 946249-91-8](/img/structure/B2363940.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents. This compound features a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is functionalized with ethylsulfonyl and fluorobenzenesulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. This is followed by N-alkylation and sulfonylation reactions to introduce the ethylsulfonyl and fluorobenzenesulfonamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group in the fluorobenzenesulfonamide can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfonic acids, while reduction of the nitro group yields amines .
Scientific Research Applications
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives such as sulfonimidates and sulfoximines, which also feature sulfur-containing functional groups and exhibit similar chemical reactivity .
Uniqueness
What sets N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide apart is its unique combination of a tetrahydroquinoline core with ethylsulfonyl and fluorobenzenesulfonamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure combines a tetrahydroquinoline core with ethylsulfonyl and fluorobenzenesulfonamide groups, contributing to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is C18H22FN2O4S2 with a molecular weight of 394.5 g/mol. The structural features include:
- Tetrahydroquinoline core : A bicyclic structure that enhances biological interactions.
- Ethylsulfonyl group : Contributes to the compound's reactivity.
- Fluorobenzenesulfonamide group : Imparts distinct chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential metabolic pathways.
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. It acts as an inhibitor of lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling. Inhibition of LOX is crucial in preventing cancer metastasis and fibrosis, suggesting therapeutic implications in oncology. In vitro studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines.
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, blocking the active sites of enzymes such as LOX.
- Receptor Interaction : The compound may interact with cellular receptors involved in signaling pathways that regulate inflammation and cell proliferation.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Differences | Unique Features |
---|---|---|
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide | Methylsulfonyl instead of ethylsulfonyl | Potentially different reactivity due to smaller sulfonate group |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamide | Phenyl group instead of fluorobenzene | Variation in electronic properties affecting biological activity |
This table highlights how modifications in functional groups can influence the compound's reactivity and biological activity.
Case Studies
Recent studies have demonstrated the efficacy of this compound in various experimental setups:
- In vitro Studies : A study investigating its anticancer properties found that treatment with this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis.
- Animal Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in cytokine levels compared to control groups.
- Mechanistic Studies : Research focused on elucidating the interaction between the compound and LOX revealed that structural modifications could enhance binding affinity and selectivity towards this target enzyme.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSDOPUBFLXLCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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